2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid
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Overview
Description
2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid is a chemical compound with significant potential in various scientific and industrial applications. This compound features a complex molecular structure that includes a hydroxy group, a triazinyl group, and a benzoic acid moiety, making it a versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid typically involves multi-step organic reactions. One common approach is the reaction of 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-ylamine with 2-hydroxy-5-aminobenzoic acid under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using advanced chemical reactors and purification techniques. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also encouraged in industrial production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Hydroxy-5-aminobenzoic acid: Similar structure but lacks the triazinyl group.
6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-ylamine: Similar triazinyl group but lacks the benzoic acid moiety.
Other triazine derivatives: Various triazine compounds with different substituents.
Uniqueness: 2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid is unique due to its combination of hydroxy, triazinyl, and benzoic acid groups, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications
Properties
IUPAC Name |
2-hydroxy-5-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-5-9(17)13-11(15-14-5)12-6-2-3-8(16)7(4-6)10(18)19/h2-4,16H,1H3,(H,18,19)(H2,12,13,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNGTUYGFCQALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NC2=CC(=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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